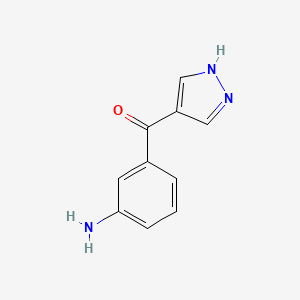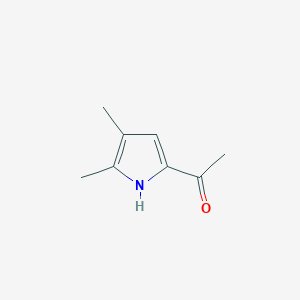
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Ester: The esterification reaction is carried out using methanol and an acid catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the methoxybenzyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The protected hydroxyl groups can be deprotected and then participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary widely depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyldimethylsilyl group is a common protecting group in organic synthesis.
Biology
Bioconjugation: Potential use in attaching biological molecules to synthetic scaffolds.
Medicine
Drug Development: May serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science:
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of multiple functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-hydroxy-6-methyloct-6-enoate: Similar structure but lacks the methoxybenzyl group.
(R,Z)-methyl 3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate: Similar structure but lacks the tert-butyldimethylsilyl group.
Uniqueness
The presence of both the tert-butyldimethylsilyl and methoxybenzyl groups in (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate makes it unique. These groups provide specific reactivity and protection, making the compound valuable in multi-step organic synthesis.
Propriétés
Formule moléculaire |
C24H40O5Si |
|---|---|
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
methyl (Z,3R)-3-[tert-butyl(dimethyl)silyl]oxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoate |
InChI |
InChI=1S/C24H40O5Si/c1-19(15-16-28-18-20-10-13-21(26-5)14-11-20)9-12-22(17-23(25)27-6)29-30(7,8)24(2,3)4/h10-11,13-15,22H,9,12,16-18H2,1-8H3/b19-15-/t22-/m1/s1 |
Clé InChI |
ZULYBFFYMOHCDN-JXTFVVQCSA-N |
SMILES isomérique |
C/C(=C/COCC1=CC=C(C=C1)OC)/CC[C@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=CCOCC1=CC=C(C=C1)OC)CCC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




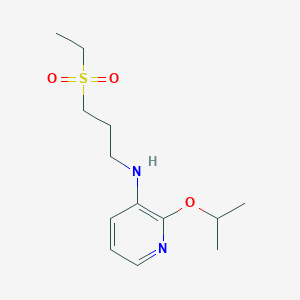
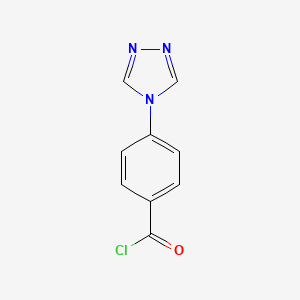

![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)

![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
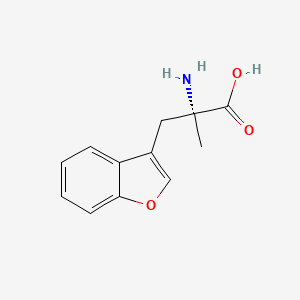
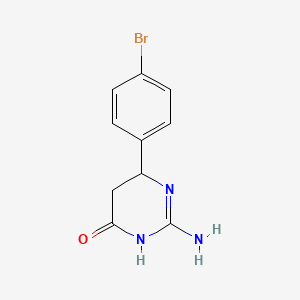
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
